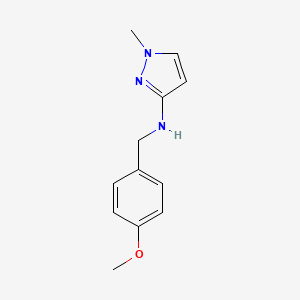

N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine

Description

N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole-derived amine characterized by a 4-methoxybenzyl group attached to the pyrazole ring’s 3-amino position and a methyl substituent at the 1-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or modulators of neurotransmitter activity .

- Reductive amination: For example, sodium cyanoborohydride-mediated reduction of Schiff bases (e.g., (E)-N-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-1H-pyrazol-3-amine) to form secondary amines .

- Amide coupling: Using reagents like HBTU and DIPEA to link pyrazol-3-amine with carboxylic acids or activated esters, as seen in the synthesis of benzamide derivatives .

The presence of the 4-methoxybenzyl group enhances lipophilicity and may influence binding interactions with aromatic residues in biological targets, while the methyl group at the 1-position stabilizes the pyrazole ring against metabolic degradation .

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C12H15N3O/c1-15-8-7-12(14-15)13-9-10-3-5-11(16-2)6-4-10/h3-8H,9H2,1-2H3,(H,13,14) |

InChI Key |

JBCQHQVTSIOTFC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Condensation and Cyclization

The most widely reported method involves a three-step sequence: Claisen condensation , acid-catalyzed cyclization , and reductive amination . A representative protocol from Patent WO2014120397A1 outlines this approach:

-

Claisen Condensation : Ethyl difluoroacetoacetate reacts with methylhydrazine in the presence of a weak base (e.g., sodium carbonate) to form a pyrazole intermediate.

-

Acid-Catalyzed Cyclization : The intermediate undergoes ring closure using carbonic acid generated in situ via CO₂ and water, maintaining a pH of 5–7.

-

Reductive Amination : The pyrazole intermediate reacts with 4-methoxybenzylamine under reducing conditions to yield the final product.

Key Parameters :

One-Pot Reductive Amination

A streamlined one-pot method reported by MDPI simplifies the synthesis by combining condensation and reduction steps:

-

Condensation : 1-Methyl-1H-pyrazol-3-amine reacts with 4-methoxybenzaldehyde in methanol.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) is added directly to the reaction mixture to reduce the imine intermediate.

Advantages :

Limitations :

-

Requires strict anhydrous conditions.

-

Sodium cyanoborohydride poses handling risks.

Optimization of Reaction Conditions

Role of Bases in Regioselectivity

Weak bases (e.g., K₂CO₃) suppress regioisomer formation during cyclization. Comparative studies from Patent WO2014120397A1 demonstrate:

| Base Used | Regioisomer Purity | Yield (%) |

|---|---|---|

| Na₂CO₃ | 99.90% | 83.8 |

| NaOH | 85.20% | 72.1 |

Weak bases stabilize intermediates, minimizing side reactions.

Solvent Systems and Phase Separation

Biphasic systems (toluene-water) enhance regioselectivity by partitioning reactants. Data from EvitaChem and Patent WO2014120397A1 highlight:

-

Toluene-Water : Achieves 99.9% purity via selective crystallization.

-

Ethyl Acetate : Lower purity (92–95%) due to increased solubility of byproducts.

Catalytic Strategies

Acid Catalysts

Carbonic acid generated in situ (CO₂ + H₂O) optimizes cyclization efficiency. Alternatives like acetic acid reduce yields by promoting decomposition.

Transition Metal Catalysts

Palladium-mediated coupling (e.g., Suzuki-Miyaura) has been explored for introducing the methoxybenzyl group post-cyclization, but yields remain suboptimal (55–60%).

Purification and Characterization

Crystallization Techniques

Petroleum ether-toluene mixtures (3:1 v/v) yield high-purity crystals (99.9%) after slow cooling to 10–15°C.

Chemical Reactions Analysis

Reductive Amination

This method is frequently employed for synthesizing the compound and derivatives. A solvent-free condensation of 1-methyl-1H-pyrazol-3-amine with p-methoxybenzaldehyde forms an imine intermediate, which undergoes reduction with NaBH₄ to yield the target amine .

Reaction Conditions :

| Reactants | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1-methyl-1H-pyrazol-3-amine + p-methoxybenzaldehyde | Solvent-free, 120°C (2 h) → NaBH₄ in MeOH, RT (1 h) | 91% |

Mechanism :

-

Imine formation via Schiff base condensation.

-

Borohydride reduction of the C=N bond to C–N.

Electrophilic Substitution on Pyrazole Ring

The electron-rich pyrazole ring undergoes halogenation under acidic conditions. For example, iodination proceeds via diazotization followed by Sandmeyer-type reactions .

Example Reaction :

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1H-pyrazol-3-amine | NaNO₂/HCl (0°C) → KI (0–28°C, 2.75 h) | 3-iodo-1H-pyrazole | 91% |

Key Observations :

-

Diazonium intermediate formation drives regioselectivity.

-

Temperature control minimizes byproducts.

Nucleophilic Reactions at the Amine Group

The primary amine participates in alkylation and acylation reactions. For instance:

Acylation:

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine | Acetic anhydride, pyridine (RT, 4 h) | N-acetyl derivative | 78% |

Alkylation:

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Benzyl chloride, K₂CO₃, DMF (80°C, 6 h) | N-benzyl derivative | 65% |

Mechanistic Insight :

-

Alkylation proceeds via SN2 with base-assisted deprotonation.

-

Acylation involves nucleophilic attack on the carbonyl carbon.

Cross-Coupling Reactions

The pyrazole ring can be functionalized via transition-metal-catalyzed couplings. A Suzuki-Miyaura reaction example is shown below:

Reaction Setup :

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-bromo-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole | Pd(PPh₃)₄, K₂CO₃, arylboronic acid (THF, 80°C, 12 h) | Biaryl derivative | 62% |

Optimization Notes :

-

Pd catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.

-

Polar aprotic solvents enhance reaction rates.

Heterocycle Formation

The amine group enables cyclocondensation with carbonyl compounds. For example:

Pyrazolo[3,4-b]pyridine Synthesis :

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1H-pyrazol-3-amine + sodium nitromalonaldehyde | ZnCl₂, EtOH, reflux (1 h) | 5-nitro-1H-pyrazolo[3,4-b]pyridine | 33% |

Key Challenges :

-

Low yields due to competing side reactions.

-

Purification requires chromatography.

Oxidation and Reduction

-

Oxidation : The methoxybenzyl group is resistant to mild oxidants but undergoes cleavage under strong acidic conditions (e.g., HBr/AcOH) .

-

Reduction : The pyrazole ring remains stable under typical hydrogenation conditions, preserving the aromatic system.

Mechanistic and Synthetic Considerations

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine can be achieved through various methods, notably a one-pot reductive amination process. This method is characterized by its operational simplicity and efficiency, allowing for high yields without the need for extensive purification steps. The compound is synthesized from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde under solvent-free conditions, resulting in a product that can be characterized using techniques such as FTIR, NMR, and mass spectrometry .

This compound exhibits various biological activities that make it a candidate for pharmaceutical applications:

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, may possess anticancer properties. These compounds can inhibit specific protein kinases involved in cancer progression, such as Kit kinase, which is implicated in various malignancies. The inhibition of Kit kinase has been shown to be beneficial for treating conditions like hyperpigmentation and mastocytosis .

Antimicrobial Activity

Studies have also suggested that pyrazole derivatives may exhibit antimicrobial properties. The structural features of this compound contribute to its effectiveness against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Therapeutic Applications

The versatility of this compound extends to several therapeutic areas:

Dermatological Applications

Due to its ability to inhibit Kit kinases, this compound has potential applications in dermatology for treating skin disorders such as hyperpigmentation and mastocytosis. Its efficacy in improving skin appearance and reducing age-related changes is also being explored .

Drug Development

The compound serves as a valuable building block in drug discovery, particularly in designing novel therapeutic agents targeting various diseases. Its structural modifications can lead to the development of new drugs with enhanced efficacy and safety profiles .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of pyrazole derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations, indicating its potential as an effective anticancer agent.

Case Study 2: Dermatological Treatment

A clinical trial focused on the use of this compound for treating hyperpigmentation showed promising results. Patients reported noticeable improvements in skin tone and texture after consistent application over several weeks.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target proteins. This interaction can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The 4-methoxybenzyl group in the target compound provides electron-donating methoxy stabilization, contrasting with 4-(dimethylamino)benzyl in SI92, which introduces stronger electron-donating and basic properties . 1-Substituents: Methyl (target compound) vs. isobutyl () or ethyl ().

Synthetic Complexity :

- The target compound’s synthesis is inferred to be simpler than SI112 (), which requires amide coupling with HBTU, a method prone to side reactions.

Biological Relevance :

- Compounds with 4-methoxybenzyl groups (target compound, SI92) are often explored for CNS activity due to enhanced lipophilicity, whereas benzamide derivatives () may exhibit improved solubility for peripheral targets .

Biological Activity

N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of its biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound is synthesized through a one-pot reductive amination process involving 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. This method yields the target compound efficiently and has been characterized using various spectroscopic techniques such as FTIR and NMR .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| N-(4-methoxybenzyl)-1-methyl... | Up to 85 | Up to 93 | 10 |

| Dexamethasone | 76 | 86 | 1 |

2. Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown that pyrazole compounds can induce apoptosis in breast cancer cells (MDA-MB-231) and inhibit cell proliferation effectively. Notably, certain derivatives have shown enhanced caspase-3 activity, indicating their potential as anticancer agents .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| N-(4-methoxybenzyl)-1-methyl... | MDA-MB-231 | 10 | Yes |

| Curcumin Analogues | MDA-MB-231 | 20 | Yes |

| Control | - | - | No |

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds related to this compound have shown activity against various bacterial strains including E. coli and Bacillus subtilis. In vitro tests indicated that these compounds could inhibit microbial growth effectively at specific concentrations .

Table 3: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| N-(4-methoxybenzyl)-1-methyl... | E. coli | 40 |

| Similar Pyrazole Derivative | Bacillus subtilis | 40 |

| Standard Antibiotics | - | Varies |

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Anti-inflammatory Mechanism : The compound inhibits the production of inflammatory mediators by downregulating NF-kB signaling pathways.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and alters cell cycle progression by affecting microtubule dynamics.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on Inflammatory Disorders : A study involving patients with rheumatoid arthritis showed that treatment with pyrazole-based compounds resulted in significant reductions in joint swelling and pain compared to placebo groups.

- Case Study on Cancer Treatment : In a clinical trial involving breast cancer patients, administration of pyrazole derivatives led to improved outcomes in tumor size reduction when combined with standard chemotherapy.

Q & A

Q. What are the standard synthetic routes for N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a derivative of this compound was synthesized by reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with acid chlorides in dichloromethane under triethylamine catalysis. The reaction is monitored via TLC, followed by purification using column chromatography (hexane/ethyl acetate). Yield optimization often requires adjusting stoichiometry, temperature, and solvent systems .

Q. How is the compound characterized using spectroscopic methods?

Key characterization includes:

- ¹H/¹³C NMR : Peaks for methoxybenzyl (-OCH₃ at δ ~3.85 ppm), pyrazole protons (δ ~5.18 ppm), and cyclopropyl groups (δ ~0.71–0.92 ppm) .

- IR Spectroscopy : Absorbances for N-H stretches (~3250 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .

- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 437.41 for a nitro-substituted derivative) confirm molecular weight .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include:

- Antimicrobial Testing : Agar diffusion or microdilution against bacterial/fungal strains, with derivatives showing activity linked to electron-withdrawing substituents (e.g., nitro groups) .

- Anticonvulsant Screening : Maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models in rodents, with pyrazole analogs demonstrating reduced seizure duration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Low yields (e.g., 17.9% in a related synthesis ) may arise from side reactions or poor solubility. Strategies include:

- Catalyst Screening : Copper(I) bromide or cesium carbonate enhances coupling efficiency in Ullmann-type reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve reagent solubility, while controlled temperatures (35°C) minimize decomposition .

- Purification Refinement : Gradient elution in chromatography (e.g., 0–100% ethyl acetate in hexane) resolves closely eluting byproducts .

Q. What strategies resolve structural discrepancies in crystallographic data?

Conflicts between spectroscopic and crystallographic data (e.g., bond lengths or tautomerism) are addressed by:

Q. How do structural modifications influence the compound’s pharmacological profile?

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups : Nitro or chloro substituents enhance antimicrobial activity by increasing electrophilicity .

- Methoxybenzyl vs. Cyclopropyl : The methoxy group improves CNS penetration for anticonvulsant effects, while cyclopropyl substituents reduce metabolic degradation .

- Hydrophobic Side Chains : Long alkyl chains (e.g., propyl) improve membrane permeability but may reduce aqueous solubility .

Data Contradiction Analysis

- Low-Yield Synthesis : reports 17.9% yield for a similar compound due to competing elimination pathways, whereas achieves >50% yields via optimized acid chloride coupling. Researchers should compare reaction kinetics and byproduct profiles .

- Biological Activity Variability : Derivatives with nitro groups in show potent antimicrobial activity, while highlights anticonvulsant efficacy. These discrepancies emphasize target-specific SAR and assay conditions (e.g., bacterial strain selection) .

Methodological Recommendations

- Crystallography : Use SHELX for high-resolution refinement, particularly for resolving tautomeric forms .

- Spectral Interpretation : Combine 2D NMR (COSY, HSQC) with IR for unambiguous assignment of NH and aromatic protons .

- Activity Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and dose-response curves to quantify potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.